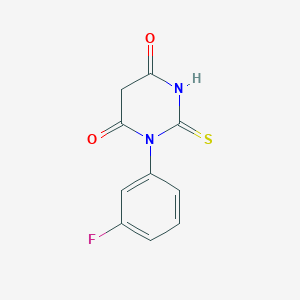
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, enzyme inhibition, and drug discovery. FPTH is a heterocyclic compound that contains a pyrimidine ring and a thioxo group, and its molecular formula is C10H6FNO2S.
作用機序
The mechanism of action of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the binding of the compound to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione binds to the cysteine residue in the active site of the enzyme through its thioxo group, forming a covalent bond with the enzyme. This results in the inhibition of the enzyme activity, leading to the downstream effects such as the inhibition of gene expression.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Inhibition of HATs by 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione results in the downregulation of gene expression, which can have a therapeutic effect in cancer treatment. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. However, 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have cytotoxic effects on normal cells, indicating the need for further studies to determine its safety and efficacy.
実験室実験の利点と制限
The advantages of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its potential therapeutic applications. However, the limitations of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its cytotoxic effects on normal cells, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research involving 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs that have improved potency and selectivity for specific enzymes. Another direction is the investigation of the therapeutic potential of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models and clinical trials.
合成法
The synthesis of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-fluorobenzoyl isothiocyanate with uracil in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The yield of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to be a potent inhibitor of several enzymes such as histone acetyltransferases (HATs), which are involved in the regulation of gene expression. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of lysine acetyltransferase 2B (KAT2B), another HAT that is involved in the development of leukemia.
特性
IUPAC Name |
1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPDCJQGDRDIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

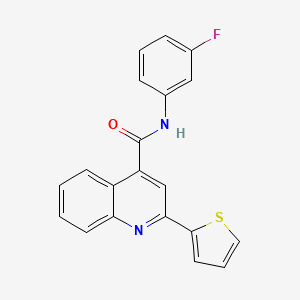
![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)

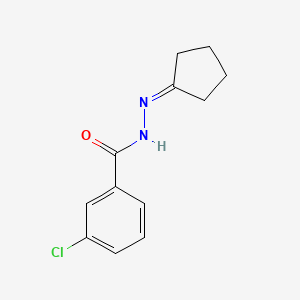

![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
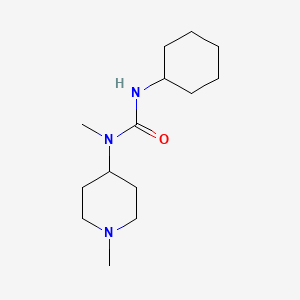
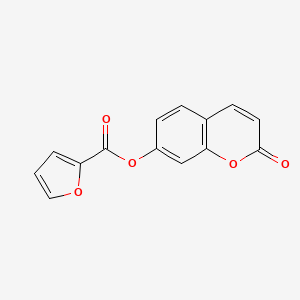
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)